Divitren
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Overview
Description
“Divitren” is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Divitren involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a nucleophilic substitution reaction, where a nucleophile replaces a leaving group on the substrate.
Intermediate Formation: The intermediate compound is formed through a series of condensation reactions, which involve the combination of smaller molecules to form a larger molecule.
Final Product: The final step involves the purification of the intermediate compound through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:
Bulk Synthesis: Large quantities of starting materials are reacted in batch reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Divitren undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as hydroxide or cyanide ions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Divitren has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Divitren involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: this compound binds to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Modulating Receptors: It interacts with cellular receptors, altering signal transduction pathways and cellular responses.
Influencing Gene Expression: this compound can modulate the expression of genes involved in various biological processes, leading to changes in cellular function.
Properties
CAS No. |
64368-84-9 |
---|---|
Molecular Formula |
C47H66O7 |
Molecular Weight |
743.0 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C24H34O4.C23H32O3/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h13-14,18-20H,6-12H2,1-5H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t14-,18+,19-,20-,22+,23-,24-;18-,19-,20+,21+,23+/m01/s1 |
InChI Key |
ULFUTCYGWMQVIO-PCVRPHSVSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
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